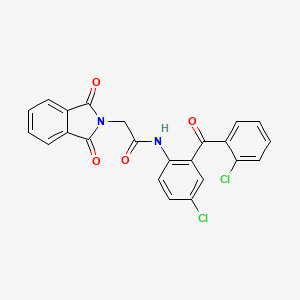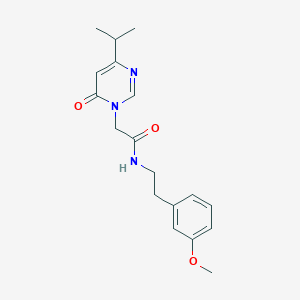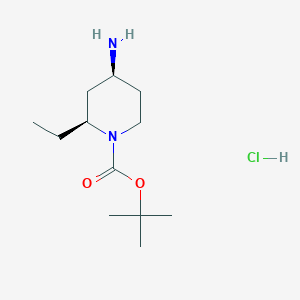![molecular formula C22H28ClN3O2S2 B2737132 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide hydrochloride CAS No. 1216544-27-2](/img/structure/B2737132.png)
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O2S2 and its molecular weight is 466.06. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research has explored the synthesis of compounds derived from benzothiazole and thiazoline, highlighting their potential as nonsteroidal anti-inflammatory drugs. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have been prepared and tested for anti-inflammatory activity. Some of these compounds have shown promising anti-inflammatory effects across various concentrations, indicating their potential in the development of new therapeutic agents for inflammation-related disorders (Lynch et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibiting effects, particularly against steel corrosion in acidic solutions. Studies on specific benzothiazole derivatives have demonstrated high inhibition efficiencies, suggesting their potential as effective corrosion inhibitors. This research is pivotal for industries where metal corrosion is a significant concern, offering insights into the development of more stable and efficient corrosion inhibitors (Hu et al., 2016).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been a focus of scientific research. Novel synthetic pathways have led to the creation of benzothiazole compounds with significant antibacterial activities. These studies contribute to the search for new antibacterial agents, especially in the context of increasing resistance to existing antibiotics (Gurram & Azam, 2021).
Anti-cancer Potential
Research into benzothiazole derivatives has extended into evaluating their potential as anti-cancer agents. Studies have shown that certain derivatives can inhibit the growth of cancer cells, including human pancreatic cancer cells. These findings open up new avenues for the development of anti-cancer therapies, highlighting the versatility and potential of benzothiazole compounds in medicinal chemistry (Kuramoto et al., 2008).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2.ClH/c1-5-27-17-10-11-19-20(15-17)29-22(23-19)25(13-12-24(3)4)21(26)16-8-7-9-18(14-16)28-6-2;/h7-11,14-15H,5-6,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFGMRRXCDAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)SCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2737054.png)


![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2737058.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2737061.png)
![Methyl {[3-(anilinocarbonyl)-2-naphthyl]oxy}acetate](/img/structure/B2737064.png)



